2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide
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Overview
Description
2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide is an organic compound with a complex structure, featuring multiple functional groups including acetyl, chlorophenyl, dicyano, and fluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetyl Group:
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Dicyano Group: The dicyano group can be introduced through a nucleophilic substitution reaction using cyanide salts such as sodium cyanide or potassium cyanide.
Introduction of the Fluorophenyl Group: This step can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a fluorophenyl boronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions of the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitriles or other substituted derivatives.
Scientific Research Applications
2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-3-(4-bromophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide
- 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-chlorophenyl)butanamide
- 2-acetyl-3-(4-methylphenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide
Uniqueness
2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2/c1-12(26)18(20(27)25-17-8-6-16(22)7-9-17)19(14(10-23)11-24)13-2-4-15(21)5-3-13/h2-9,14,18-19H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSPIENFHZPDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)Cl)C(C#N)C#N)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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